3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE
Overview
Description
Preparation Methods
The synthesis of NSC-65069 involves the reaction of phloroglucinol with benzene in the presence of a catalyst. The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-2 atm . Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
NSC-65069 undergoes various chemical reactions, including:
The major products formed from these reactions include quinones, alcohols, and substituted biphenyl derivatives .
Scientific Research Applications
NSC-65069 has a wide range of scientific research applications:
Mechanism of Action
NSC-65069 exerts its effects primarily through the inhibition of quinone oxidoreductase 1 (NQO1), an enzyme involved in the detoxification of quinones . By inhibiting this enzyme, NSC-65069 disrupts the redox balance within cells, leading to oxidative stress and cell death . Additionally, it can trap topoisomerase I-DNA cleavage complexes, preventing DNA replication and leading to cell apoptosis .
Comparison with Similar Compounds
NSC-65069 can be compared with other biphenyl compounds such as:
2,3’,4,5’-Biphenylpentol: Similar in structure but differs in the position of hydroxyl groups.
Phloroglucinol: A precursor in the synthesis of NSC-65069, used for its antispasmodic properties.
Quinones: Oxidized derivatives of NSC-65069, used in various industrial applications.
NSC-65069 is unique due to its specific inhibition of NQO1 and its potential as an anticancer agent .
Properties
IUPAC Name |
2-hydroxy-1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKYBWRSLLXBOW-VTBMCCKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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